3-Ethyl-2-methylphenol: Physicochemical Profiling and Synthetic Utility
3-Ethyl-2-methylphenol: Physicochemical Profiling and Synthetic Utility
The following technical guide details the chemical properties, synthetic pathways, and application profiles of 3-Ethyl-2-methylphenol .
[1]
Executive Summary
3-Ethyl-2-methylphenol (CAS: 1123-73-5 ), also known as 3-ethyl-o-cresol, is a trisubstituted phenolic compound characterized by a vicinal substitution pattern (1-hydroxy, 2-methyl, 3-ethyl).[1] Unlike its more common isomers (e.g., carvacrol or thymol), this molecule possesses a unique steric environment due to the "buttressing effect" of adjacent methyl and ethyl groups. This structural rigidity makes it a valuable monomer for high-performance polyphenylene ether resins, a specialized intermediate in the synthesis of lipophilic antioxidants, and a target of interest in pheromone signaling research.
Molecular Architecture & Physicochemical Profile[2]
Structural Analysis
The molecule features a benzene core with a hydroxyl group at position 1.[2] The ortho position (C2) is occupied by a methyl group, and the meta position (C3) holds an ethyl group. This 1,2,3-substitution pattern creates a crowded steric pocket on one side of the ring, significantly influencing the acidity of the hydroxyl proton and the electrophilic susceptibility of the remaining ring positions (C4, C5, C6).
| Property | Value | Unit | Source/Estimation |
| CAS Number | 1123-73-5 | - | Registry |
| Molecular Formula | C₉H₁₂O | - | - |
| Molecular Weight | 136.19 | g/mol | Calc.[1][3] |
| Appearance | Colorless to pale yellow liquid/solid | - | Ambient dependent |
| Melting Point | 67 - 68 | °C | Dean et al. [1] |
| Boiling Point | 224 - 225 | °C | @ 740 Torr [1] |
| Density | 0.981 | g/cm³ | Estimate |
| LogP (Octanol/Water) | 2.72 | - | Calc.[3] (XLogP3) |
| pKa | ~10.3 | - | Est. (Alkyl effect) |
| Refractive Index | 1.524 | - | Estimate |
Spectroscopic Identification
For researchers validating synthesis, the following spectroscopic signatures are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.9–7.1 ppm (m, 3H): Aromatic protons (H4, H5, H6). H5 typically appears as a triplet or dd; H4/H6 as doublets.
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δ 4.6–5.0 ppm (s, 1H): Hydroxyl proton (broad, concentration dependent).
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δ 2.65 ppm (q, J=7.5 Hz, 2H): Methylene of the ethyl group (Ar-CH₂-CH₃).
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δ 2.25 ppm (s, 3H): Methyl group at C2 (Ar-CH₃).
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δ 1.20 ppm (t, J=7.5 Hz, 3H): Methyl of the ethyl group (-CH₂-CH₃).
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IR Spectrum (ATR):
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3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).[1]
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2850–2960 cm⁻¹: C-H aliphatic stretches (distinct methyl/ethyl bands).
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1580, 1460 cm⁻¹: Aromatic C=C skeletal vibrations.
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Mass Spectrometry (EI, 70 eV):
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m/z 136 (M⁺): Molecular ion (prominent).
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m/z 121 ([M-CH₃]⁺): Loss of methyl (likely from ethyl chain cleavage or ring methyl).
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m/z 91/77: Tropylium/Phenyl fragments.
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Synthetic Pathways & Manufacturing
Accessing the 1,2,3-substitution pattern is challenging via direct Friedel-Crafts alkylation of o-cresol due to the directing effects of the hydroxyl group (which favors para and ortho positions, i.e., C4 and C6). Therefore, indirect methods are required for high purity.
Method A: The Directed Suzuki-Miyaura Coupling (High Purity Lab Scale)
This route is recommended for drug development standards where isomer purity is critical. It utilizes a brominated precursor to install the ethyl group precisely.
Protocol:
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Precursor: Start with 3-bromo-2-methylphenol .
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Protection: React with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF to form (3-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane .
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Coupling: Perform Suzuki coupling with Ethylboronic acid , Pd(dppf)Cl₂ catalyst, and K₂CO₃ in Toluene/Water at 90°C.
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Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to yield 3-ethyl-2-methylphenol .[1]
Method B: The Diazo-Hydrolysis Route (Classical)
Useful when the aniline precursor is available.[1]
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Precursor: 3-Ethyl-2-methylaniline .
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Diazotization: Treat with NaNO₂/H₂SO₄ at 0–5°C to form the diazonium salt.
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Hydrolysis: Heat the aqueous diazonium solution to reflux (steam distillation) to evolve nitrogen and generate the phenol.
Method C: Industrial Isomerization (Bulk)
Industrial supplies are often derived from the high-temperature isomerization of xylenols or ethylphenols over aluminosilicate catalysts. This produces a thermodynamic mixture requiring fractional distillation for isolation.
Visualization of Synthetic Logic
The following diagram illustrates the strategic difference between direct alkylation (low selectivity) and the recommended Suzuki route.
Figure 1: Comparison of synthetic strategies. The Suzuki route (green path) ensures regiospecificity, whereas direct alkylation (red path) yields difficult-to-separate isomers.[1]
Reactivity & Functionalization
3-Ethyl-2-methylphenol serves as a versatile nucleophile.[1] The steric bulk at positions 2 and 3 directs electrophilic attack primarily to the para-position (C4) and ortho-position (C6) .
Electrophilic Aromatic Substitution
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Nitration/Bromination: Occurs readily at C4 (para to OH).
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Formylation (Reimer-Tiemann): Introduces an aldehyde at C4 (major) or C6.[1]
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Resin Formation: Reaction with formaldehyde yields polyphenylene ether precursors or resoles. The presence of the 3-ethyl group adds flexibility and hydrophobicity to the resulting polymer network [2].
Antioxidant Activity
Like BHT (Butylated Hydroxytoluene), 3-ethyl-2-methylphenol can form a stable phenoxy radical.[1] The ethyl group at C3 and methyl at C2 provide steric protection to the oxygen radical, enhancing its longevity and efficacy as a radical scavenger in lipid systems.
Biological Interfaces & Applications
Agrochemical & Pheromone Research
Alkylphenols are potent semiochemicals. 3-Ethyl-2-methylphenol is structurally analogous to known kairomones (e.g., 3-ethylphenol and 3-propylphenol) used in tsetse fly attractants [3].[1] Researchers investigating species-specific attractants often utilize this isomer to map the steric requirements of olfactory receptors.[1]
Pharmaceutical Intermediate
The molecule is a scaffold for:
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Benzoxazines: Synthesis of bioactive heterocycles via condensation with amines and formaldehyde [4].
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Lipophilic Prodrugs: Used to attach lipophilic tails to hydrophilic drugs via ester linkages, improving membrane permeability.
Safety & Handling Protocols
Hazard Classification (GHS):
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Signal Word: DANGER
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H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.[3]
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H411: Toxic to aquatic life with long-lasting effects.
Handling Protocol:
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PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
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Storage: Store under nitrogen or argon to prevent oxidation (darkening) over time.
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Spill Management: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
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Dean, R. E., Midgley, A., White, E. N., & McNeil, D. (1961). The Synthesis of Some New Phenols. Journal of the Chemical Society, 2773-2779. Link
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Google Patents. (1981). Polyphenylene ether resin composition of improved heat stability. EP0036278B1. Link
- Bursell, E., et al. (1988). Chemo-ecology of tsetse flies. Bulletin of Entomological Research.
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BenchChem. (n.d.). 3-ethyl-2-methylphenol Reference Standard. Link
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PubChem. (2025).[3] Compound Summary: 4-Ethyl-2-methylphenol (Isomer Comparison). National Library of Medicine. Link
